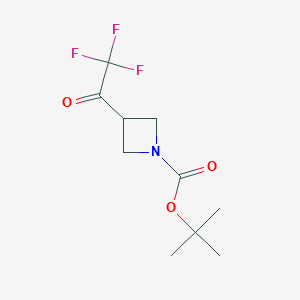

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroacetyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUIZEKVOYQPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628733-95-8 | |

| Record name | tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoroacetic anhydride in the presence of a base . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate can be synthesized through various methods, often involving the reaction of azetidine derivatives with trifluoroacetylating agents. The compound features a tert-butyl ester group, which enhances its lipophilicity and stability, making it suitable for biological applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and as a potential therapeutic agent.

Enzyme Inhibition

Molecular docking studies have shown that tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate can effectively bind to target enzymes, potentially inhibiting their activity through competitive mechanisms. This property is crucial in drug discovery, especially for developing treatments for diseases where enzyme regulation is essential.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents.

Therapeutic Applications

The unique structure of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate positions it as a promising candidate in various therapeutic areas:

Anticancer Research

Due to its ability to modulate specific biochemical pathways, this compound is being investigated for its potential use in cancer therapies. Its effectiveness in inhibiting tumor growth and promoting apoptosis in cancer cells makes it an area of active research.

Neurological Disorders

Emerging studies suggest that compounds similar to tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several case studies highlight the applications of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . The azetidine ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Stability

- Trifluoroacetyl vs. Trifluoroacetamido : The trifluoroacetyl group (CF3CO-) is more electrophilic than the trifluoroacetamido (CF3CONH-) group, making the former more reactive toward nucleophiles (e.g., amines or alcohols). However, the trifluoroacetamido derivative (CAS 1002355-90-9) exhibits greater hydrolytic stability under basic conditions due to the amide bond .

- 3-Oxo Derivative (CAS 398489-26-4): The ketone at the 3-position serves as a versatile handle for reactions such as cyanohydrin formation (as in ) or reductive amination .

Biologische Aktivität

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate (CAS Number: 1628733-95-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate is characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , with a molecular weight of 253.22 g/mol .

Antimicrobial Properties

Research has indicated that azetidine derivatives, including tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate, exhibit significant antimicrobial activity. A study demonstrated that compounds with azetidine rings can effectively inhibit bacterial growth, suggesting their potential as antibacterial agents.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have reported that azetidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

One of the most compelling areas of research involves the antitumor activity of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate. Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of this compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its selective cytotoxicity towards cancer cells compared to non-cancerous cells .

Table 1: Biological Activity Summary

| Activity | Description | IC50 Value |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Not specified |

| Anti-inflammatory | Modulation of inflammatory pathways | Not specified |

| Antitumor | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate | Trifluoroacetyl group on azetidine ring | Enhanced lipophilicity; potential drug candidate |

| 3-(Fluoromethyl)azetidine-3-carboxylic acid | Fluoromethyl group; carboxylic acid | Exhibits antimicrobial and antitumor properties |

| Azetidine-3-carboxylic acid | Basic azetidine structure | Less reactive; found in natural products |

Case Studies

- Anticancer Research : A study involving various azetidine derivatives highlighted the ability of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index and potential for further development in oncology .

- Inflammation Models : In animal models of inflammation, compounds similar to tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate were shown to reduce markers of inflammation significantly, suggesting a mechanism that warrants further exploration for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Azetidine ring formation : Cyclization of primary amines or via ring-closing metathesis.

- Functionalization : Introduction of the trifluoroacetyl group using trifluoroacetic anhydride under anhydrous conditions .

- Protection : tert-Butyl esterification via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

- Critical Conditions : Temperature control (0–25°C for acylations), solvent selection (dichloromethane or THF), and catalyst use (e.g., DMAP for esterification) .

- Yield Optimization : Adjusting stoichiometry of reagents, inert atmosphere for moisture-sensitive steps, and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the azetidine ring and trifluoroacetyl group integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 296.1) .

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) ensures >95% purity. Contaminants like unreacted precursors are identified via retention time comparison .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the trifluoroacetyl group .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid exposure to strong acids/bases, which may cleave the tert-butyl ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields, and what experimental variables require optimization?

- Systematic Optimization :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. Non-polar solvents (e.g., toluene) favor anhydrous conditions .

- Catalyst Loading : DMAP (4-dimethylaminopyridine) at 5–10 mol% enhances esterification efficiency .

- Temperature Gradients : Lower temperatures (–10°C) minimize side reactions during acylation .

- Case Study : A 2023 study achieved 78% yield by replacing THF with dichloromethane and optimizing dropwise addition of trifluoroacetic anhydride .

Q. What in silico strategies predict the reactivity of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases). The trifluoroacetyl group’s electronegativity enhances hydrogen bonding with catalytic residues .

- DFT Calculations : Gaussian simulations predict charge distribution, revealing nucleophilic sites on the azetidine ring. For example, the N1 position is prone to electrophilic attack .

- Pharmacophore Modeling : Tools like Schrödinger identify the trifluoroacetyl group as a key motif for binding protease inhibitors .

Q. How does the trifluoroacetyl group influence reactivity compared to other acyl derivatives?

- Electron-Withdrawing Effects : The –CF3 group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic substitutions (e.g., with amines or thiols) .

- Comparative Reactivity :

| Acyl Group | Relative Reactivity (vs. Acetyl) | Preferred Reactions |

|---|---|---|

| Trifluoroacetyl | 15× | Nucleophilic acyl substitution |

| Acetyl | 1× | Ester hydrolysis |

| Tosyl | 5× | SN2 displacements |

| Data derived from kinetic studies using azetidine derivatives . |

Q. What methodologies assess pharmacokinetic properties in preclinical models?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life (t1/2). The tert-butyl group enhances metabolic stability compared to methyl esters .

- Caco-2 Permeability : Assess intestinal absorption; logP values >2.0 correlate with high permeability .

- In Vivo Studies : Radiolabeled analogs (e.g., 14C-tagged) track bioavailability in rodent models. Structural modifications (e.g., replacing tert-butyl with cyclopropane) alter clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.